molecular formula C10H13NOS2 B11980320 Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- CAS No. 87956-84-1

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-

Cat. No.: B11980320
CAS No.: 87956-84-1
M. Wt: 227.4 g/mol
InChI Key: BVTITDLRACYMAW-UHFFFAOYSA-N
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Description

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- is a chemical compound with the molecular formula C10H13NOS2 and a molecular weight of 227.349 g/mol It is known for its unique structure, which includes a methoxy group and a methylthio group attached to a phenyl ring, along with an ethanethioamide moiety

Preparation Methods

The synthesis of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- typically involves the reaction of 3-methoxy-4-(methylthio)aniline with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- can be compared with other similar compounds such as:

    N-(3-Methoxyphenyl)ethanethioamide: This compound lacks the methylthio group, which may result in different reactivity and biological activity.

    2-(2-Methylphenoxy)ethanethioamide: This compound has a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.

    2-(4-Chlorophenyl)ethanethioamide:

The uniqueness of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

87956-84-1

Molecular Formula

C10H13NOS2

Molecular Weight

227.4 g/mol

IUPAC Name

N-(3-methoxy-4-methylsulfanylphenyl)ethanethioamide

InChI

InChI=1S/C10H13NOS2/c1-7(13)11-8-4-5-10(14-3)9(6-8)12-2/h4-6H,1-3H3,(H,11,13)

InChI Key

BVTITDLRACYMAW-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC(=C(C=C1)SC)OC

Origin of Product

United States

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